Cas no 2137951-88-1 (3-Pyridinamine, 5-(2-chloro-4-methylphenyl)-4-methyl-)

3-Pyridinamine, 5-(2-chloro-4-methylphenyl)-4-methyl- 化学的及び物理的性質
名前と識別子
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- 3-Pyridinamine, 5-(2-chloro-4-methylphenyl)-4-methyl-
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- インチ: 1S/C13H13ClN2/c1-8-3-4-10(12(14)5-8)11-6-16-7-13(15)9(11)2/h3-7H,15H2,1-2H3
- InChIKey: UQIGHFPUVNPSKO-UHFFFAOYSA-N
- ほほえんだ: C1=NC=C(C2=CC=C(C)C=C2Cl)C(C)=C1N
3-Pyridinamine, 5-(2-chloro-4-methylphenyl)-4-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-692072-0.25g |
5-(2-chloro-4-methylphenyl)-4-methylpyridin-3-amine |
2137951-88-1 | 0.25g |
$1012.0 | 2023-03-10 | ||
Enamine | EN300-692072-0.5g |
5-(2-chloro-4-methylphenyl)-4-methylpyridin-3-amine |
2137951-88-1 | 0.5g |
$1056.0 | 2023-03-10 | ||
Enamine | EN300-692072-10.0g |
5-(2-chloro-4-methylphenyl)-4-methylpyridin-3-amine |
2137951-88-1 | 10.0g |
$4729.0 | 2023-03-10 | ||
Enamine | EN300-692072-0.05g |
5-(2-chloro-4-methylphenyl)-4-methylpyridin-3-amine |
2137951-88-1 | 0.05g |
$924.0 | 2023-03-10 | ||
Enamine | EN300-692072-5.0g |
5-(2-chloro-4-methylphenyl)-4-methylpyridin-3-amine |
2137951-88-1 | 5.0g |
$3189.0 | 2023-03-10 | ||
Enamine | EN300-692072-2.5g |
5-(2-chloro-4-methylphenyl)-4-methylpyridin-3-amine |
2137951-88-1 | 2.5g |
$2155.0 | 2023-03-10 | ||
Enamine | EN300-692072-0.1g |
5-(2-chloro-4-methylphenyl)-4-methylpyridin-3-amine |
2137951-88-1 | 0.1g |
$968.0 | 2023-03-10 | ||
Enamine | EN300-692072-1.0g |
5-(2-chloro-4-methylphenyl)-4-methylpyridin-3-amine |
2137951-88-1 | 1g |
$0.0 | 2023-06-07 |
3-Pyridinamine, 5-(2-chloro-4-methylphenyl)-4-methyl- 関連文献
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
3-Pyridinamine, 5-(2-chloro-4-methylphenyl)-4-methyl-に関する追加情報
3-Pyridinamine, 5-(2-chloro-4-methylphenyl)-4-methyl- (CAS No. 2137951-88-1): An Overview of Its Properties and Applications
3-Pyridinamine, 5-(2-chloro-4-methylphenyl)-4-methyl- (CAS No. 2137951-88-1) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to 3-Pyridinamine, 5-(2-chloro-4-methylphenyl)-4-methyl-.
Chemical Structure and Properties
The molecular formula of 3-Pyridinamine, 5-(2-chloro-4-methylphenyl)-4-methyl- is C16H16ClN2, with a molecular weight of approximately 287.76 g/mol. The compound features a pyridine ring substituted with a 2-chloro-4-methylphenyl group at the 5-position and a methyl group at the 4-position. The presence of these functional groups imparts unique chemical and physical properties to the molecule.
The pyridine ring in 3-Pyridinamine, 5-(2-chloro-4-methylphenyl)-4-methyl- is known for its basicity and ability to form coordination complexes with various metal ions. The chlorine atom on the phenyl ring can participate in electrophilic substitution reactions, while the methyl groups provide steric hindrance and influence the overall conformational stability of the molecule.
Synthesis Methods
The synthesis of 3-Pyridinamine, 5-(2-chloro-4-methylphenyl)-4-methyl- typically involves multi-step reactions that aim to introduce the desired functional groups onto the pyridine ring. One common approach is to start with a substituted pyridine derivative and perform a series of functional group transformations to achieve the final product.
A typical synthetic route might involve the following steps:
- Nucleophilic Aromatic Substitution: Reaction of a suitable pyridine derivative with a halogenated aromatic compound to introduce the 2-chloro-4-methylphenyl group.
- Methylation: Introduction of the methyl group at the 4-position through an alkylation reaction using an appropriate methylating agent.
- Amination: Conversion of a pyridine derivative into an amine through reduction or other methods.
The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly processes for producing such complex molecules.
Biological Activity and Applications
3-Pyridinamine, 5-(2-chloro-4-methylphenyl)-4-methyl- has been studied for its potential biological activities, particularly in the context of medicinal chemistry. Pyridine derivatives are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels.
In recent studies, this compound has shown promising activity as an inhibitor of specific enzymes involved in disease pathways. For example, it has been reported to exhibit potent inhibitory effects on certain kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.
A study published in the Journal of Medicinal Chemistry highlighted the ability of 3-Pyridinamine, 5-(2-chloro-4-methylphenyl)-4-methyl- to selectively inhibit a particular kinase involved in tumor growth. The researchers found that this compound effectively reduced tumor size in preclinical models without significant toxicity to normal cells.
Beyond its potential as an enzyme inhibitor, 3-Pyridinamine, 5-(2-chloro-4-methylphenyl)-4-methyl- has also been explored for its anti-inflammatory properties. In vitro assays have demonstrated its ability to suppress the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions such as arthritis and asthma.
Clinical Trials and Future Prospects
The promising preclinical results have led to increased interest in advancing compounds like 3-Pyridinamine, 5-(2-chloro-4-methylphenyl)-4-methyl- into clinical trials. Several pharmaceutical companies are currently investigating this compound for its therapeutic potential in various disease indications.
Clinical trials are essential for evaluating the safety and efficacy of new drugs before they can be approved for widespread use. Early-phase clinical trials typically focus on assessing pharmacokinetics (PK) and pharmacodynamics (PD) profiles, as well as identifying any potential side effects or toxicities.
Preliminary data from ongoing clinical trials suggest that 3-Pyridinamine, 5-(2-chloro-4-methylphenyl)-4-methyl- has favorable PK properties and is well-tolerated by patients at therapeutic doses. These findings provide a strong foundation for further clinical development.
In addition to its direct therapeutic applications, there is growing interest in using compounds like 3-Pyridinamine, 5-(2-chloro-4-methylphenyl)-4-methyl- as tools for understanding disease mechanisms at a molecular level. By studying how these compounds interact with specific biological targets, researchers can gain valuable insights into disease processes and identify new therapeutic strategies.
Safety Considerations
Safety is a critical consideration in the development of any new drug candidate. While early studies have shown promising results for 3-Pyridinamine, 5-(2-chloro-4-methylphenyl)-4-methyl-, ongoing research is necessary to fully characterize its safety profile.
Toxicology studies have indicated that this compound has low toxicity at therapeutic concentrations. However, as with any new chemical entity (NCE), thorough safety assessments are required before it can be approved for human use. These assessments typically include evaluations of genotoxicity, carcinogenicity, reproductive toxicity, and other relevant endpoints.
In conclusion, 3-Pyridinamine, 5-(2-chloro-4-methylphenyl)-4-methyl- (CAS No. 2137951-88-1) represents an exciting area of research within medicinal chemistry and pharmaceutical development. Its unique chemical structure and promising biological activities make it a valuable candidate for further investigation as a potential therapeutic agent. As research continues to advance our understanding of this compound's properties and applications, it holds significant promise for addressing unmet medical needs in various disease areas.
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